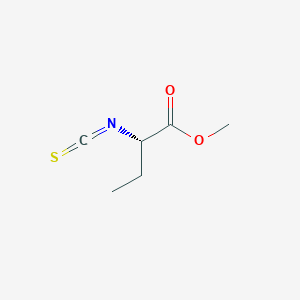

methyl(2S)-2-isothiocyanatobutanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

methyl (2S)-2-isothiocyanatobutanoate |

InChI |

InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m0/s1 |

InChI Key |

JQEICALGZPXFNA-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)OC)N=C=S |

Canonical SMILES |

CCC(C(=O)OC)N=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis of Methyl(2S)-2-Isothiocyanatobutanoate

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon. The most direct and common approach involves starting with a chiral precursor where the stereocenter is already established. Therefore, the focus shifts from creating the stereocenter to preserving its configuration throughout the chemical transformations.

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, however, the most effective "chiral auxiliary" is the starting material itself, typically a derivative of the naturally occurring amino acid L-isoleucine or, more directly, L-2-aminobutanoic acid. The inherent chirality of the amino acid precursor guides the synthesis, and the main objective is to prevent racemization at the α-carbon during the conversion of the amine group to the isothiocyanate group. nih.gov Strategies that employ mild reaction conditions are paramount to ensure that the stereocenter remains undisturbed.

While asymmetric catalysis is a powerful tool for creating chiral centers, its application in the direct formation of isothiocyanates from achiral precursors is less common than precursor-based methods. For the synthesis of this compound, the focus is on stereoretention rather than stereocreation. However, the principles of asymmetric catalysis, particularly the use of chiral catalysts that can operate under mild conditions, can be relevant. Organocatalysis, for instance, has been explored for certain asymmetric reactions involving isothiocyanates, demonstrating the potential for precise stereocontrol in this class of compounds. researchgate.net In this specific synthesis, a catalyst would be selected for its ability to facilitate the isothiocyanate formation without causing epimerization of the existing chiral center.

The most prevalent and effective strategy for synthesizing this compound is the derivatization of its corresponding amino acid ester precursor, methyl (2S)-2-aminobutanoate. This method leverages the readily available and enantiomerically pure pool of amino acids. The conversion is typically a one-pot, two-step process. nih.gov

First, the primary amine of the amino acid ester reacts with carbon disulfide (CS₂) in the presence of an organic base, such as triethylamine (B128534) (Et₃N), to form an intermediate dithiocarbamate (B8719985) salt. researchgate.netresearchgate.net Second, this intermediate is treated with a desulfurizing agent to yield the final isothiocyanate. mdpi.com The key to maintaining enantiomeric purity is the choice of the desulfurizing agent and reaction conditions, which must be mild enough to prevent racemization. nih.gov Several modern reagents have been developed for this purpose, demonstrating high yields and excellent preservation of stereochemistry (enantiomeric ratio > 99:1). nih.govmdpi.com

Table 1: Comparison of Desulfurizing Agents for Isothiocyanate Synthesis from Amino Acid Esters

| Desulfurizing Agent | Abbreviation | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | DCM, rt then MW at 90°C | High yields (up to 97%), low racemization (er > 99:1), short reaction times. | nih.govnih.govmdpi.com |

| Propane phosphonic acid anhydride | T3P® | Compatible with various protecting groups. | High yields and purity, occurs without racemization. | nih.gov |

| Cyanuric chloride | TCT | Aqueous conditions, 0°C | Facile, one-pot process applicable under aqueous conditions. | nih.gov |

| Phenyl Chlorothionoformate | - | Two-step process, DCM, NaOH | Versatile, including for electron-deficient substrates. | organic-chemistry.org |

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Achieving both high yield and high enantiomeric purity requires careful optimization of various reaction parameters. The transformation of the dithiocarbamate intermediate to the isothiocyanate is a critical step where stereochemical integrity can be lost if conditions are not ideal.

The choice of solvent can significantly influence the outcome of stereoselective reactions. rsc.org For the synthesis of isothiocyanates from amino acid precursors, dichloromethane (B109758) (DCM) is a commonly used solvent that facilitates the formation of the dithiocarbamate intermediate at room temperature. nih.gov Some protocols have also demonstrated success in aqueous media, which can be advantageous from an environmental and process safety perspective. mdpi.comnih.gov

Temperature control is crucial. The initial formation of the dithiocarbamate is often performed at room temperature or below to ensure controlled reaction kinetics. nih.govnih.gov The subsequent desulfurization step may require heating. The use of microwave irradiation has been shown to accelerate this step, reducing reaction times from hours to minutes and often leading to higher yields while preserving stereochemistry. mdpi.com For example, a common procedure involves a 5-minute reaction at room temperature to form the intermediate, followed by a 3-minute microwave-assisted desulfurization at 90°C. nih.gov

The stoichiometry of the reagents plays a vital role in maximizing yield and minimizing side reactions. In the formation of the dithiocarbamate salt from an amine precursor, excess carbon disulfide (e.g., 3 equivalents) and a suitable base like triethylamine (e.g., 3-4 equivalents) are often employed to drive the reaction to completion. nih.gov

The amount of the desulfurizing agent is also a key parameter. While a stoichiometric amount (1.0 equivalent) is often effective, studies have shown that a slight excess (e.g., 1.3 equivalents) can sometimes improve the yield of the final isothiocyanate. nih.gov However, using a large excess can lead to purification challenges. The selection of the desulfurizing agent itself is the most critical choice, as outlined in Table 1, with modern reagents like DMT/NMM/TsO⁻ being developed specifically to provide high yields with minimal racemization. nih.govmdpi.com

Table 2: Illustrative Optimization of Stoichiometry for Isothiocyanate Synthesis

Based on a model reaction with phenethylamine, applicable to amino acid ester precursors.

| Entry | Base (equiv.) | CS₂ (equiv.) | Desulfurizing Agent (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Et₃N (4.0) | 3.0 | DMT/NMM/TsO⁻ (1.0) | 90 | nih.gov |

| 2 | Et₃N (3.0) | 3.0 | DMT/NMM/TsO⁻ (1.0) | 94 | nih.gov |

| 3 | Et₃N (3.0) | 2.0 | DMT/NMM/TsO⁻ (1.0) | 89 | nih.gov |

| 4 | Et₃N (3.0) | 3.0 | DMT/NMM/TsO⁻ (1.3) | 89 | nih.gov |

| 5 | Et₃N (3.0) | 3.0 | None | 55 | nih.gov |

This data illustrates that optimal conditions often involve a slight excess of the base and carbon disulfide, with approximately one equivalent of the desulfurizing agent being sufficient for high conversion. The significant drop in yield without the desulfurizing agent (Entry 5) confirms its critical role in the transformation. nih.gov

Preparation of Structural Analogues and Isotopic Variants

The strategic synthesis of structural analogues and isotopically labeled variants of this compound is crucial for elucidating structure-activity relationships and reaction mechanisms. These synthetic endeavors demand precise control over stereochemistry and the selective introduction of various functionalities or isotopic labels.

The synthesis of structural analogues of this compound, which is derived from L-methionine, can be systematically achieved by utilizing other natural or unnatural α-amino acids as starting materials. This approach allows for a wide range of modifications to the side chain, enabling the exploration of how changes in steric bulk, electronics, and functionality impact the compound's properties. The key to this strategy is the stereoselective conversion of the α-amino group of the precursor amino acid ester into an isothiocyanate group while preserving the original chirality at the α-carbon.

Several synthetic methods have proven effective for this transformation with a high degree of stereochemical retention. One of the most common and reliable methods involves the reaction of the primary amine of an amino acid ester with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. Subsequent treatment with a desulfurizing agent yields the desired isothiocyanate. A variety of desulfurizing agents can be employed, each with its own advantages. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been shown to facilitate this conversion efficiently and under mild conditions, which is critical for preventing racemization. nih.gov This method has been successfully applied to a range of L- and D-amino acid methyl esters, affording the corresponding isothiocyanates with excellent enantiomeric purity (er > 99:1). nih.gov

Another powerful technique for the stereospecific synthesis of isothiocyanates from amino acids is the tandem Staudinger/aza-Wittig reaction. This process begins with the conversion of the amino acid to an azide, followed by reaction with a phosphine (B1218219) (e.g., triphenylphosphine) to generate an iminophosphorane. The in-situ reaction of this intermediate with carbon disulfide leads to the formation of the isothiocyanate. A significant advantage of this method is that it proceeds with virtually no racemization, making it highly suitable for the synthesis of chiral isothiocyanates.

By applying these stereoselective synthetic routes to various amino acid esters, a diverse library of analogues of this compound can be generated. The table below illustrates the potential for systematic modification of the butanoate side chain by starting with different amino acid precursors.

| Starting Amino Acid Ester | Resulting Isothiocyanate Analogue | Nature of Side Chain Modification |

|---|---|---|

| Methyl L-alaninate | Methyl (2S)-2-isothiocyanatopropanoate | Replacement of the 2-(methylthio)ethyl group with a methyl group |

| Methyl L-valinate | Methyl (2S)-2-isothiocyanato-3-methylbutanoate | Introduction of a branched isopropyl group, increasing steric bulk |

| Methyl L-leucinate | Methyl (2S)-2-isothiocyanato-4-methylpentanoate | Extension and branching of the alkyl chain (isobutyl group) |

| Methyl L-phenylalaninate | Methyl (2S)-2-isothiocyanato-3-phenylpropanoate | Incorporation of an aromatic ring (benzyl group) |

| Methyl O-tert-butyl-L-serinate | Methyl (2S)-2-isothiocyanato-3-(tert-butoxy)propanoate | Introduction of a protected hydroxyl functionality |

These modifications allow for a systematic investigation into how the chemical and physical properties of the side chain influence the biological activity and reactivity of the isothiocyanate moiety.

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. This is typically accomplished by starting with an isotopically labeled amino acid precursor, L-methionine.

The preparation of labeled L-methionine can be accomplished through various synthetic or biosynthetic methods. For example, α-deuteration of amino acids can be achieved with high stereoselectivity. One such method involves the use of a chiral diketopiperazine scaffold which, after alkylation, can be deprotected to yield the α-deuterated (S)-α-amino acid. Another approach utilizes an organophotocatalytic radical-based strategy for the highly diastereoselective incorporation of deuterium at the α-position of amino acids.

For carbon-13 labeling, precursors such as ¹³C-labeled iodomethane (B122720) can be used in the synthesis of the amino acid side chain. For instance, palladium-catalyzed C(sp³)–H functionalization has been employed to introduce ¹³C-methyl groups into amino acid scaffolds. Similarly, ¹⁵N-labeling can be achieved by using an ¹⁵N-labeled nitrogen source during the synthesis of the amino acid.

Once the isotopically labeled L-methionine methyl ester is prepared, its conversion to the corresponding isothiocyanate is carried out using the stereoselective methods described in the previous section. It is crucial that the chosen method does not lead to isotopic scrambling or loss of the label. The mild conditions of the dithiocarbamate-based methods and the Staudinger/aza-Wittig reaction are generally well-suited for this purpose, as they are less likely to interfere with the isotopic label.

The resulting isotopically labeled this compound can then be used as a probe in various studies. For example, ¹³C- or ¹⁵N-labeled compounds are particularly useful in NMR and mass spectrometry studies to track the fate of the isothiocyanate in biological systems or to elucidate the mechanism of its reactions with cellular nucleophiles. Deuterium labeling at the α-position can be used to investigate kinetic isotope effects, providing insight into the rate-determining steps of reactions involving this position.

The following table summarizes potential isotopic labeling strategies and their applications in mechanistic studies.

| Isotopic Label | Position of Label | Synthetic Precursor | Application in Mechanistic Studies |

|---|---|---|---|

| ²H (Deuterium) | α-carbon | α-Deuterated L-methionine | Kinetic isotope effect studies to probe mechanisms involving the α-proton. |

| ¹³C | Isothiocyanate carbon (-N=¹³ C=S) | ¹³CS₂ in the conversion of the amine | NMR and MS tracing of the isothiocyanate group in reactions and metabolic pathways. |

| ¹³C | Carbonyl carbon of the ester | L-Methionine synthesized with a ¹³C-labeled carboxyl group | Studying reactions involving the ester functionality, such as hydrolysis. |

| ¹⁵N | Nitrogen of the isothiocyanate | ¹⁵N-labeled L-methionine | Following the fate of the nitrogen atom in metabolic transformations using ¹⁵N NMR or mass spectrometry. |

The synthesis of these labeled compounds, while often challenging, provides powerful tools for a deeper understanding of the chemical biology of this compound.

Molecular and Cellular Biological Activity Investigations

Elucidation of Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies using various cancer cell lines have been instrumental in delineating the cellular responses to isothiocyanate treatment. These investigations have revealed a multi-pronged mechanism of action that contributes to their anti-proliferative effects.

Influence on Cell Cycle Progression in Model Systems

Isothiocyanates have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting the proliferation of cancer cells. Erucin (B1671059), for instance, has been observed to cause a G2/M phase arrest in human melanoma A375 cells and MCF7 breast cancer cells. nih.govplos.org This blockage of the cell cycle prevents cancer cells from proceeding through mitosis, thereby halting their division and growth. foodforbreastcancer.com Studies on human leukemia cells have also demonstrated that erucin can induce a strong antiproliferative effect, leading to cell cycle arrest. mdpi.com

The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins. For example, in A375 melanoma cells, treatment with erucin led to altered expression of genes involved in the G2/M transition, including CCNB1, CDK1, and CDC25C. researchgate.net

| Cell Line | Observed Effect | Key Molecular Targets | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | G2/M Arrest | Microtubule Dynamics | plos.org |

| A375 (Melanoma) | G2/M Arrest | CCNB1, CDK1, CDC25C | nih.govresearchgate.net |

| Human Leukemia Cells | Antiproliferative, Cell Cycle Arrest | Not specified | mdpi.com |

| Caco-2 (Colon Cancer) | G2/M Arrest | Not specified | mdpi.com |

| A549 (Lung Cancer) | Inhibition of Proliferation | p53, p21 | nih.gov |

Apoptosis Induction Pathways in Cultured Cell Lines

In addition to halting the cell cycle, isothiocyanates are potent inducers of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. Erucin has been demonstrated to induce apoptosis in a variety of cancer cell lines, including MCF7 breast cancer cells, human leukemia cells, and A375 melanoma cells. nih.govplos.orgmdpi.com

The induction of apoptosis by erucin involves the modulation of key proteins in the apoptotic cascade. In A375 melanoma cells, erucin treatment led to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net Furthermore, a downregulation of the anti-apoptotic proteins BCL-2 and XIAP was observed. nih.govresearchgate.net In human lung cancer A549 cells, erucin treatment resulted in the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. nih.gov

| Cell Line | Key Apoptotic Events | Modulated Proteins | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | Increased apoptotic cell death | Not specified | plos.org |

| A375 (Melanoma) | Apoptosis induction | Caspase-9, Caspase-3, BCL-2, XIAP | nih.govresearchgate.net |

| Human Leukemia Cells | Apoptosis and mitochondrial potential depolarization | Not specified | mdpi.com |

| A549 (Lung Cancer) | PARP-1 cleavage | p53 | nih.gov |

Modulation of Signal Transduction Cascades (e.g., Nrf2, MAPK pathways)

Isothiocyanates are well-known modulators of cellular signaling pathways, particularly the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. frontiersin.org

In human triple-negative breast cancer cells (MDA-MB-231), erucin was found to induce the expression of Nrf2 and concomitantly reduce the expression of its repressor, Keap1. mdpi.comnih.gov This activation of the Nrf2 pathway leads to the upregulation of antioxidant genes such as HMOX-1, GCLC, GCLM, and SOD1, thereby protecting cells from oxidative stress. mdpi.comnih.gov This antioxidant effect is also linked to the ability of erucin to prevent the intracellular formation of reactive oxygen species (ROS). mdpi.com

While direct modulation of the MAPK (Mitogen-activated protein kinase) pathway by methyl(2S)-2-isothiocyanatobutanoate has not been specifically documented, other isothiocyanates have been shown to influence this pathway, which is critically involved in cell proliferation, differentiation, and apoptosis.

Investigation of Specific Biomolecular Interactions (In Vitro)

The electrophilic nature of the isothiocyanate group (-N=C=S) allows these compounds to react with nucleophilic moieties in biomolecules, leading to the modulation of their function.

Enzyme Activity Modulation and Inhibition Kinetics

Direct Binding to Protein Targets and Adduct Formation

The covalent reaction of isothiocyanates with proteins leads to the formation of protein adducts. This adduction can alter the structure and function of the target protein. Under physiological conditions, isothiocyanates can rapidly form adducts with cysteine residues. researchgate.net Slower, but irreversible reactions can also occur with lysine (B10760008) residues. researchgate.net

Erucin has been shown to directly interact with tubulin, the protein subunit of microtubules. nih.gov By reducing tubulin polymerization in a concentration-dependent manner, erucin disrupts microtubule dynamics, which is essential for cell division, migration, and intracellular transport. plos.orgnih.gov This interference with the cytoskeleton is a key mechanism behind its anti-proliferative effects. nih.gov

The formation of protein adducts is a critical aspect of the bioactivity of isothiocyanates and a key area for further research to understand the specific protein targets of this compound.

Receptor Agonism/Antagonism in Cellular Assays

No specific studies detailing the receptor agonism or antagonism of this compound in cellular assays were identified. Isothiocyanates as a class of compounds are known to interact with a variety of cellular targets, often through covalent modification of cysteine residues on proteins. This interaction can lead to a modulation of protein function, which could be interpreted as agonism or antagonism depending on the specific receptor and the functional outcome measured in a cellular assay. However, without experimental data, any statement on whether this compound acts as an agonist or antagonist at any specific receptor would be speculative.

Stereochemical Dependence of Biological Effects

The biological activity of chiral molecules is frequently dependent on their stereochemistry. The differential spatial arrangement of atoms in enantiomers, such as the (2S) and (2R) forms of methyl-2-isothiocyanatobutanoate, can lead to significant differences in their interactions with chiral biological macromolecules like proteins and receptors.

Comparative Analysis of (2S) Enantiomer with (2R) and Racemic Forms

A comparative analysis of the biological effects of the (2S), (2R), and racemic forms of methyl-2-isothiocyanatobutanoate would be essential to understand its stereochemical importance. Typically, in such an analysis, one enantiomer (the eutomer) exhibits significantly higher potency for a specific biological effect compared to the other enantiomer (the distomer). The racemic mixture, being a 1:1 mixture of both enantiomers, would likely display an intermediate activity or an activity dominated by the more potent enantiomer. No experimental data from such a comparative analysis for methyl-2-isothiocyanatobutanoate could be found.

A hypothetical comparative activity is presented in the table below for illustrative purposes only.

| Compound Form | Hypothetical Biological Effect (e.g., % inhibition at a given concentration) |

| This compound | 85% |

| methyl(2R)-2-isothiocyanatobutanoate | 15% |

| Racemic methyl-2-isothiocyanatobutanoate | 50% |

This table is purely illustrative and not based on experimental data.

Stereoselective Target Recognition and Binding

Stereoselective target recognition is the underlying principle for the differential biological effects of enantiomers. The chiral nature of protein binding pockets often results in a more favorable interaction with one enantiomer over the other. This can be due to more optimal hydrophobic, ionic, or hydrogen bonding interactions, or a more favorable orientation for a covalent reaction to occur in the case of reactive compounds like isothiocyanates. The isothiocyanate group is an electrophile that can react with nucleophilic residues on proteins, and the stereochemistry of the carbon to which it is attached can influence the accessibility and reactivity of this group within a chiral binding site. Without specific binding studies for this compound, the precise nature of its stereoselective interactions remains unknown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Systematic Structural Variation

The presence of an ester moiety, specifically a methyl ester, in the structure of methyl(2S)-2-isothiocyanatobutanoate introduces a site for potential hydrogen bonding and influences the compound's polarity and pharmacokinetic properties. Research on a series of isothiocyanates derived from amino acid esters has shed light on the significance of this functional group.

| Compound | Structure | Target/Assay | Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| (S)-methyl 2-isothiocyanatopropanoate | CH3-CH(NCS)-COOCH3 | Tubulin Polymerization Inhibition | Moderately Active | nih.gov |

| Phenethyl isothiocyanate (PEITC) | C6H5-CH2-CH2-NCS | Tubulin Polymerization Inhibition | Significantly Active | mdpi.com |

The alkyl chain, in this case, the butanoate backbone, plays a significant role in determining the lipophilicity and steric properties of the isothiocyanate. These factors are critical for its interaction with biological targets and its ability to traverse cellular membranes.

Studies on various arylalkyl and alkyl isothiocyanates have demonstrated that the length of the alkyl chain can significantly influence biological activity. For instance, in the context of inhibiting lung tumorigenesis, increasing the alkyl chain length from a benzyl (B1604629) to a 4-phenylbutyl or a 6-phenylhexyl group led to enhanced inhibitory potency. nih.gov This suggests that a longer chain can lead to more favorable hydrophobic interactions with the target protein.

In the case of this compound, modifications to the butyl chain, such as increasing or decreasing its length (e.g., to pentanoate or propanoate) or introducing branching, would be expected to alter its activity. A longer, more lipophilic chain might enhance binding to hydrophobic pockets in target proteins, but could also lead to decreased aqueous solubility. Conversely, a shorter chain would increase polarity but might result in weaker binding. The optimal chain length represents a balance between these competing factors to achieve maximal biological effect.

| Compound | Alkyl Chain Length | Inhibitory Potency (IC50 range, nM) | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | 1 | 500-1400 | nih.gov |

| Phenethyl isothiocyanate (PEITC) | 2 | 120-300 | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 15-180 | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | 15-180 | nih.gov |

The isothiocyanate (-N=C=S) group is the pharmacophore of this class of compounds, responsible for their characteristic biological activities. The carbon atom of the isothiocyanate moiety is highly electrophilic and readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. nih.gov This covalent modification of target proteins is a key mechanism underlying the biological effects of isothiocyanates.

The reactivity of the isothiocyanate group can be modulated by the electronic properties of the rest of the molecule. Electron-withdrawing groups can enhance its electrophilicity, while electron-donating groups can reduce it. This reactivity is crucial for its interaction with key cellular targets such as Keap1 (leading to activation of the Nrf2 antioxidant pathway), tubulin (leading to cell cycle arrest and apoptosis), and components of the NF-κB signaling pathway (leading to anti-inflammatory effects). nih.govnih.govnih.gov

The steric environment around the isothiocyanate group also plays a role. Bulky substituents near the -NCS group can hinder its approach to the target nucleophile, thereby reducing the rate of covalent bond formation and potentially diminishing biological activity.

Derivation of Pharmacophoric Models for Isothiocyanate Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a particular response. For isothiocyanates, pharmacophore models have been developed to understand the key features required for their anticancer and other biological activities.

A typical pharmacophore model for an isothiocyanate with anticancer activity would include:

An electrophilic center: This corresponds to the carbon atom of the isothiocyanate group, which is crucial for covalent bond formation with target proteins.

Hydrogen bond acceptors/donors: These features, often part of the side chain (like the ester group in this compound), can engage in non-covalent interactions with the target, enhancing binding affinity and specificity.

Hydrophobic regions: The alkyl or aryl backbone of the molecule contributes to hydrophobic interactions with the target protein, which are often important for proper orientation and binding.

Pharmacophore mapping studies, often combined with molecular docking, help to visualize these features in the context of the target's binding site. For example, in the development of novel isothiocyanate-based inhibitors, a pharmacophore model can be used to screen virtual libraries of compounds to identify new potential leads with the desired structural features.

Predictive Modeling for Biological Activity Using QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of novel compounds and for optimizing the structure of existing leads.

For isothiocyanates, QSAR studies have identified several key molecular descriptors that correlate with their biological activity. These descriptors can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as the partial charge on the isothiocyanate carbon, which relates to its electrophilicity and reactivity.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area, which can influence how well the molecule fits into a binding site.

Hydrophobic descriptors: The partition coefficient (log P) is a common descriptor of hydrophobicity and is often correlated with the ability of a compound to cross cell membranes and interact with hydrophobic regions of proteins.

A hypothetical QSAR equation for a series of isothiocyanate analogs might take the form:

Biological Activity (e.g., log(1/IC50)) = c1(log P) + c2(Electronic Descriptor) - c3*(Steric Descriptor) + constant

In such a model, a positive coefficient for log P would indicate that increased hydrophobicity enhances activity, while a negative coefficient for a steric descriptor would suggest that increased bulkiness is detrimental. These models, once validated, can be used to predict the activity of unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Conformational Analysis and Molecular Dynamics Simulations of Methyl(2S)-2-Isothiocyanatobutanoate

This would involve exploring the molecule's three-dimensional structure and how it changes over time. Understanding the stable conformations is crucial for predicting how it might interact with biological targets. Molecular dynamics simulations could provide insights into its flexibility and behavior in different solvent environments.

Quantum Chemical Calculations of Electronic Properties and Reactivity

These calculations would provide fundamental information about the molecule's electronic structure.

Electrophilicity and Reaction Site Prediction

Quantum chemical methods could be used to identify the most reactive sites on the molecule, particularly the electrophilic carbon atom of the isothiocyanate group, which is a key feature for the biological activity of this class of compounds.

Transition State Analysis for Key Chemical Reactions

This analysis would be essential for understanding the mechanisms of reactions in which this compound might participate, such as its interaction with nucleophiles like the thiol groups of cysteine residues in proteins.

Molecular Docking and Binding Free Energy Calculations with Predicted Targets

Once potential biological targets are identified, molecular docking could predict the binding mode and affinity of this compound to these targets. Binding free energy calculations would provide a more quantitative measure of the interaction strength.

In Silico Mechanistic Pathway Elucidation for Cellular Processes

Computational methods could be employed to hypothesize how this compound might influence cellular pathways, providing a basis for further experimental validation.

Advanced Analytical Methodologies for Research Applications

High-Resolution Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental to separating methyl(2S)-2-isothiocyanatobutanoate from complex mixtures, allowing for its precise identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. thepharmajournal.com For purity assessment, a sample is vaporized and separated on a GC column. The purity is determined by the relative area of the primary peak in the resulting chromatogram. jcsp.org.pk

Identity confirmation is achieved through the mass spectrum, which provides a unique fragmentation pattern, or "fingerprint," for the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester and isothiocyanate groups. jmchemsci.com Analysis of these fragments allows for unambiguous confirmation of the compound's structure. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Component |

| 159 | [M]+ | Molecular Ion |

| 128 | [M - OCH₃]+ | Loss of methoxy (B1213986) group |

| 100 | [M - COOCH₃]+ | Loss of methyl ester group |

| 85 | [CH(CH₃)CH₂NCS]+ | Isothiocyanate fragment |

| 72 | [NCS=CHCH₃]+ | Isothiocyanate fragment |

| 59 | [COOCH₃]+ | Methyl ester fragment |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds and quantifying analytes in complex biological matrices such as plasma, urine, or tissue homogenates. scispace.commdpi.com This technique offers exceptional sensitivity and selectivity. nih.gov Samples are first subjected to an extraction process, such as solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. nih.gov

The extract is then injected into a liquid chromatograph, typically using a reversed-phase column (e.g., C18), to separate this compound from other matrix components. scispace.com The analyte is then ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a unique product ion generated by its fragmentation, ensuring highly specific quantification. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value | Description |

| Ionization Mode | Positive ESI | Electrospray ionization in positive mode. |

| Precursor Ion (Q1) | 160.0 m/z | [M+H]⁺ adduct of the parent molecule. |

| Product Ion (Q3) | 100.1 m/z | Fragment corresponding to the loss of the methyl ester group. |

| Dwell Time | 100 ms | Time spent acquiring data for the specific transition. |

| Collision Energy | 15 eV | Energy used to fragment the precursor ion. |

Spectroscopic Characterization of Metabolic Products and Covalent Adducts

Spectroscopic techniques are indispensable for the structural elucidation of new molecules, such as metabolites or covalent adducts formed from the reaction of this compound with cellular nucleophiles. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic structure of a molecule. scilit.comethernet.edu.et One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. core.ac.uk

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl and methylene (B1212753) protons of the butanoate chain and the methoxy protons of the ester. The ¹³C NMR spectrum would similarly show characteristic peaks for the isothiocyanate carbon (N=C=S), the ester carbonyl carbon (C=O), and the aliphatic carbons. chemicalbook.comrsc.org Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms, which is crucial for piecing together the structure of unknown metabolites. nih.govst-andrews.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (butanoate) | ~1.10 | Triplet | ~7.5 |

| CH₂ | ~1.95 | Multiplet | - |

| CH-NCS | ~4.10 | Triplet | ~7.0 |

| O-CH₃ (ester) | ~3.75 | Singlet | - |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (butanoate) | ~11.5 |

| C H₂ | ~28.0 |

| C H-NCS | ~55.0 |

| O-C H₃ (ester) | ~52.5 |

| N=C =S | ~130.0 |

| C =O (ester) | ~171.0 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ssrn.comnih.gov The isothiocyanate group (-N=C=S) gives a very strong and characteristic sharp absorption band in the region of 2140-2080 cm⁻¹. researchgate.net Other key functional groups, such as the ester carbonyl (C=O), would show a strong absorption around 1750-1735 cm⁻¹. ieeesem.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Isothiocyanates typically exhibit a strong absorption maximum in the UV region around 240-250 nm, which is useful for detection and quantification. researchgate.net

Table 5: Characteristic FTIR and UV-Vis Absorption Data for this compound

| Technique | Functional Group / Chromophore | Characteristic Absorption |

| FTIR | Isothiocyanate (-N=C=S) | ~2100 cm⁻¹ (strong, sharp) |

| FTIR | Ester Carbonyl (C=O) | ~1740 cm⁻¹ (strong) |

| FTIR | C-H (sp³) | ~2960-2850 cm⁻¹ (medium) |

| UV-Vis | Isothiocyanate (-NCS) | λmax ≈ 245 nm |

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound is a chiral compound, methods to determine its enantiomeric purity or enantiomeric excess (ee) are critical. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other.

The most common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.comuma.es CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com For isothiocyanates, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective. mdpi.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. koreascience.kr Another approach involves derivatization of the isothiocyanate with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netmdpi.com

Table 6: Representative Chiral HPLC Method Parameters

| Parameter | Description |

| Column | CHIRALPAK® IH-3 (or similar amylose-based CSP) |

| Mobile Phase | Isopropanol/Hexane (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Expected Result | Baseline separation of the (2S) and (2R) enantiomers. |

Biosynthetic Considerations and Natural Occurrence in Research

Putative Biosynthetic Routes if Naturally Occurring

The biosynthesis of methyl(2S)-2-isothiocyanatobutanoate in plants is hypothesized to follow a well-established pathway for the formation of amino acid-derived glucosinolates and their subsequent enzymatic hydrolysis.

Glucosinolates are synthesized from a variety of amino acids. who.intmdpi.com The side chain of the resulting isothiocyanate provides a strong clue to its parent amino acid. In the case of this compound, the (2S)-2-butanoate group points to the proteinogenic amino acid L-isoleucine as its primary precursor. Aliphatic glucosinolates can be derived from several amino acids, including alanine, valine, leucine, and isoleucine. mdpi.commdpi.com

The biosynthetic pathway is thought to commence with the chain elongation of isoleucine, a process that adds methylene (B1212753) groups to the amino acid backbone. This is followed by the conversion of the chain-elongated isoleucine into the corresponding glucosinolate core structure. The specific glucosinolate precursor to this compound is presumed to be sec-butylglucosinolate. The general pathway for glucosinolate biosynthesis involves several key enzymatic steps, starting with the conversion of the precursor amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.gov Subsequent steps involve the formation of a thiohydroximic acid, S-glucosylation, and finally sulfation to yield the mature glucosinolate. nih.gov

Table 1: Putative Biosynthetic Precursors of this compound

| Compound | Precursor Class | Putative Precursor |

| This compound | Amino Acid | L-Isoleucine |

| This compound | Glucosinolate | sec-Butylglucosinolate |

The release of this compound from its glucosinolate precursor, sec-butylglucosinolate, is contingent upon tissue damage in the plant. nih.gov When plant cells are disrupted, the enzyme myrosinase (a thioglucosidase), which is spatially segregated from its glucosinolate substrate in intact tissue, comes into contact with the glucosinolate. taylorandfrancis.commdpi.com

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule, leading to the release of glucose and an unstable aglycone. researchgate.netresearchgate.net This aglycone then spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate, in this case, this compound. who.int The reaction is rapid and is a key component of the plant's defense mechanism against herbivores and pathogens. nih.gov

The general reaction can be summarized as:

sec-Butylglucosinolate + H₂O --(Myrosinase)--> D-Glucose + [Unstable Aglycone] --> this compound + Sulfate

Extraction and Characterization from Biological Sources (if applicable)

While the biosynthetic pathway can be inferred from the general understanding of glucosinolate metabolism, the actual isolation and characterization of naturally occurring this compound from plant material require specific analytical methodologies. The natural occurrence of the closely related sec-butyl isothiocyanate has been reported in plants such as Cochlearia officinalis and Brassica rapa. nih.gov

The isolation of volatile isothiocyanates like this compound from plant extracts typically involves several key steps designed to facilitate the enzymatic hydrolysis of the precursor glucosinolate and capture the resulting volatile compound.

A general procedure would involve:

Homogenization: Plant tissue is macerated in water or a buffer solution to promote the interaction between myrosinase and glucosinolates. nih.gov

Enzymatic Hydrolysis: The mixture is incubated to allow for the complete conversion of the glucosinolate to the isothiocyanate.

Extraction: The volatile isothiocyanate is then extracted from the aqueous mixture using an organic solvent such as dichloromethane (B109758) or through steam distillation or hydrodistillation using a Clevenger-type apparatus. mdpi.comresearchgate.net

Concentration and Purification: The organic extract is concentrated, and the isothiocyanate can be further purified using chromatographic techniques.

For the analysis of volatile isothiocyanates, gas chromatography-mass spectrometry (GC-MS) is a commonly employed and powerful technique. mdpi.comresearchgate.net Solid-phase microextraction (SPME) coupled with GC-MS is also a suitable method for the analysis of volatile compounds from the headspace of the plant material. mdpi.com

A definitive confirmation of the structure and stereochemistry of naturally isolated this compound would involve a comparative analysis with a synthetically prepared standard.

This comparison would typically be conducted using various analytical techniques:

Gas Chromatography (GC): The retention time of the natural extract component would be compared with that of the synthetic standard on different GC columns.

Mass Spectrometry (MS): The mass spectrum of the natural compound, showing its fragmentation pattern, would be matched against the mass spectrum of the synthetic standard. researchgate.net

Chiral Chromatography: To confirm the (2S) stereochemistry, a chiral GC column would be necessary to separate the enantiomers and compare the retention time of the natural product with that of the synthetic (2S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: If the compound can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation by comparing the chemical shifts and coupling constants of the natural and synthetic samples.

Systematic studies comparing natural and synthetic isothiocyanates have been conducted to evaluate their biological activities. nih.gov Such comparative analyses are crucial for verifying the identity of natural products and for understanding their biological roles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying methyl(2S)-2-isothiocyanatobutanoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chiral alcohol precursor with thiophosgene under controlled pH (e.g., pH 8–9) to preserve stereochemistry. Purification typically involves column chromatography using silica gel with a hexane/ethyl acetate gradient to separate byproducts. Enantiomeric purity should be verified via chiral HPLC or polarimetry . Safety protocols, such as using inert atmospheres and avoiding moisture, are critical due to the compound’s thiocyanate group reactivity .

Q. How can researchers determine the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) and a UV detector (λ = 254 nm) is effective. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity. Comparative analysis against a racemic mixture or known standards ensures accuracy .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to prevent dermal/ocular exposure. Store the compound in airtight containers under argon at –20°C to mitigate hydrolysis. Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) should be established .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the kinetic stability of this compound in nucleophilic reactions?

- Methodological Answer : Kinetic studies using NMR or IR spectroscopy can track thiocyanate group reactivity. Polar aprotic solvents (e.g., DMF) stabilize intermediates, while elevated temperatures accelerate hydrolysis. Computational modeling (DFT) predicts transition states and activation energies, aiding in optimizing reaction pathways .

Q. What experimental frameworks are suitable for studying the biological interactions of this compound with enzymatic targets?

- Methodological Answer : Employ enzyme inhibition assays (e.g., fluorescence-based) with purified proteins (e.g., cysteine proteases) to quantify IC50 values. Molecular docking simulations (AutoDock Vina) can identify binding modes. For in vitro studies, use cell lines with CRISPR-edited targets to validate specificity .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Systematic reproducibility studies should control variables like trace moisture (via Karl Fischer titration) and oxygen levels. Cross-validate analytical methods (e.g., LC-MS vs. GC-MS) to rule out artifacts. Meta-analyses of published datasets using tools like RevMan can identify confounding factors .

Experimental Design & Theoretical Integration

Q. How to design a study investigating the stereochemical outcomes of this compound in asymmetric catalysis?

- Methodological Answer : Use a split-plot design with catalysts (e.g., organocatalysts vs. metal complexes) as main factors and solvent systems as subplots. Analyze enantioselectivity via <sup>13</sup>C NMR or X-ray crystallography. Theoretical frameworks (e.g., Curtin-Hammett principle) guide mechanistic interpretations .

Q. What strategies link this compound research to broader chemical theories (e.g., Hammond’s postulate, HSAB theory)?

- Methodological Answer : Apply Hammond’s postulate to correlate transition state geometry with substituent effects on the thiocyanate group. HSAB theory predicts nucleophile compatibility (e.g., soft thiols vs. hard amines). Publish findings in interdisciplinary journals to bridge synthetic and theoretical chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.